molecular formula C20H34N2O4 B4960369 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-methoxyethyl)acetamide] CAS No. 5545-28-8

2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-methoxyethyl)acetamide]

Cat. No. B4960369
CAS RN: 5545-28-8
M. Wt: 366.5 g/mol
InChI Key: MKGZUPCWKXETPK-UHFFFAOYSA-N
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Description

‘2,2’-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-methoxyethyl)acetamide]’ is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TCD-DiNMe2 and is a promising candidate for drug development, especially for the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of TCD-DiNMe2 is not fully understood. However, it is believed that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that TCD-DiNMe2 inhibits the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
TCD-DiNMe2 has been found to exhibit several biochemical and physiological effects. It has been shown to induce the expression of certain genes that are involved in the regulation of cell growth and differentiation. Additionally, this compound has been found to modulate the activity of certain signaling pathways that are involved in cancer cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of TCD-DiNMe2 for lab experiments is its potent anticancer activity. This makes it an ideal candidate for testing in vitro and in vivo. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental setups.

Future Directions

There are several future directions for the research on TCD-DiNMe2. One of the key areas of interest is the development of more efficient synthesis methods that can yield higher yields of the compound. Additionally, further studies are needed to fully understand the mechanism of action of TCD-DiNMe2 and to identify its potential applications in other fields, such as immunotherapy and gene therapy.
Conclusion:
In conclusion, ‘2,2’-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-methoxyethyl)acetamide]’ is a promising candidate for drug development due to its potent anticancer activity and other potential applications. Further research is needed to fully understand its mechanism of action and to identify its potential in other fields.

Synthesis Methods

The synthesis of TCD-DiNMe2 involves the reaction of tricyclo[3.3.1.1~3,7~]decane-1,3-diol with N-(2-methoxyethyl)acetamide in the presence of a catalyst. The reaction is carried out under specific conditions to ensure the formation of the desired product.

Scientific Research Applications

TCD-DiNMe2 has been extensively studied for its potential applications in the field of drug development. Several studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines. It has also been found to possess anti-inflammatory and antiviral properties.

properties

IUPAC Name

N-(2-methoxyethyl)-2-[3-[2-(2-methoxyethylamino)-2-oxoethyl]-1-adamantyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O4/c1-25-5-3-21-17(23)12-19-8-15-7-16(9-19)11-20(10-15,14-19)13-18(24)22-4-6-26-2/h15-16H,3-14H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGZUPCWKXETPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC12CC3CC(C1)CC(C3)(C2)CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386045
Record name N-(2-METHOXYETHYL)-2-[3-(2-METHOXYETHYLCARBAMOYLMETHYL)-1-ADAMANTYL]ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxyethyl)-2-[3-(2-methoxyethylcarbamoylmethyl)-1-adamantyl]acetamide

CAS RN

5545-28-8
Record name N-(2-METHOXYETHYL)-2-[3-(2-METHOXYETHYLCARBAMOYLMETHYL)-1-ADAMANTYL]ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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